molecular formula C12H22N4O3S B2663390 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1211689-02-9

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2663390
CAS No.: 1211689-02-9
M. Wt: 302.39
InChI Key: MTYIJPSQAACONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic chemical compound designed for research applications, incorporating a 1,3,4-oxadiazole heterocycle linked to a piperidine-sulfonamide scaffold. This structure combines two pharmacologically significant motifs, suggesting potential for diverse biological activity. The 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, extensively investigated for its broad spectrum of pharmacological properties. Research indicates that compounds featuring this heterocycle, particularly when combined with piperidine and sulfonamide groups, can exhibit potent antibacterial activity against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . The mechanism of action for related oxadiazole-containing compounds has been linked to the inhibition of bacterial lipoteichoic acid (LTA) biosynthesis, a crucial polymer for Gram-positive bacterial cell wall physiology and virulence . Furthermore, structural analogs have been synthesized and studied for their anti-inflammatory and anti-cancer activities , highlighting the therapeutic potential of this chemical class . The integration of the sulfonamide functional group further enhances the research value of this compound. Sulfonamides are known to interact with various enzymatic targets and are foundational to many antibacterial, diuretic, and carbonic anhydrase inhibitor drugs . This compound is intended for research use only by qualified professionals, strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O3S/c1-9(2)11-13-14-12(19-11)10-5-7-16(8-6-10)20(17,18)15(3)4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYIJPSQAACONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic derivative of the oxadiazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18N4O2SC_{12}H_{18}N_{4}O_{2}S. Its structure features a piperidine ring substituted with a sulfonamide group and an oxadiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Oxadiazole derivatives have been shown to exhibit mechanisms such as:

  • Inhibition of Enzymes : Many oxadiazoles act as inhibitors of key enzymes involved in cancer cell proliferation and other pathological processes.
  • Antimicrobial Activity : Compounds with oxadiazole structures often demonstrate significant antimicrobial properties by disrupting bacterial cell walls or inhibiting metabolic pathways.
  • Antioxidant Properties : The presence of the oxadiazole ring may confer antioxidant capabilities, protecting cells from oxidative stress.

Biological Activity Overview

Recent studies have reported various biological activities associated with oxadiazole derivatives. Below is a summary table highlighting the key activities observed for similar compounds:

Biological Activity Description
AnticancerInhibition of tumor growth through targeting specific enzymes (e.g., thymidylate synthase) .
AntimicrobialEffective against a range of bacteria and fungi .
AntioxidantScavenging free radicals and reducing oxidative stress .
Anti-inflammatoryReduction of inflammatory markers in vitro .
AntidiabeticModulation of glucose metabolism .

Case Studies

  • Anticancer Activity : A study on related oxadiazole compounds demonstrated significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism was linked to the inhibition of HDAC (histone deacetylase) activity, which is crucial in cancer progression .
  • Antimicrobial Efficacy : Research highlighted that certain oxadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds disrupted bacterial cell wall synthesis, leading to cell death .
  • Pharmacokinetics and Toxicology : Preliminary studies on the pharmacokinetics of similar sulfonamide derivatives indicated favorable absorption profiles and moderate toxicity profiles in animal models. Safety assessments revealed potential skin and eye irritation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other 1,3,4-oxadiazole derivatives, which are known for diverse biological activities. Below is a comparative analysis based on structural features, bioactivity, and pharmacological profiles.

Structural Analogues and Bioactivity

Table 2: Key Structural Analogues and Their Activities

Compound Name/ID Structural Features Biological Target/Activity Reference
Target Compound 5-isopropyl-oxadiazole, dimethylpiperidine-sulfonamide Antimicrobial, enzyme inhibition
5a/5b () Oxadiazole + indole + dimethyltoluidine Nociceptive receptor ligands
5c () Oxadiazole + triazole + dichlorophenyl Cyclo transferase inhibition
LMM5 () Oxadiazole + benzylsulfamoyl + methoxybenzyl Antifungal (C. albicans)
LMM11 () Oxadiazole + cyclohexylsulfamoyl + furanyl Antifungal (thioredoxin reductase)
6a–k () Oxadiazole + morpholinylsulfonyl + aryl groups Antibacterial (Gram+/Gram– bacteria)
Key Differences and Pharmacological Implications

The dimethylpiperidine-sulfonamide moiety distinguishes it from nociceptive ligands (e.g., 5a/5b), which feature indole and toluidine groups critical for receptor binding .

Bioactivity Spectrum :

  • Unlike 6a–k (), which exhibit broad-spectrum antibacterial activity, the target compound’s activity is hypothesized to focus on fungal or enzymatic targets due to its sulfonamide group, a common feature in antifolates and protease inhibitors .

ADMET Profile :

  • The target compound’s moderate bioavailability (0.55) surpasses LMM5/LMM11 (solubility-dependent efficacy) but is comparable to 6a–k, which show similar logP values (~2.0–2.5) .

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity?

Basic Research Question
The synthesis of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide involves multi-step reactions, including oxadiazole ring formation and sulfonamide coupling. Key factors for optimization include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions for sulfonamide formation .
  • Temperature control : Maintaining 60–80°C during oxadiazole cyclization prevents side reactions .
  • Catalyst use : Triethylamine or sodium ethoxide improves reaction efficiency in coupling steps .
  • Purification : Recrystallization from methanol/water mixtures (2:1 ratio) enhances purity .

Advanced Research Question How can computational modeling (e.g., DFT calculations) predict optimal reaction pathways and intermediates?

  • Methodology : Use Gaussian or ORCA software to model transition states and identify energy barriers for key steps like oxadiazole cyclization . Validate predictions with experimental kinetic studies under varying conditions.

What analytical techniques are critical for structural elucidation and purity assessment?

Basic Research Question
Standard techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm sulfonamide (-SO2_2NH-) and oxadiazole ring protons .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., m/z 424.53 for analogous compounds) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Advanced Research Question How can advanced spectral methods (e.g., 2D NMR or X-ray crystallography) resolve ambiguities in stereochemistry or tautomerism?

  • Methodology : Use NOESY or COSY to assign spatial proximities in the piperidine ring. Single-crystal X-ray diffraction provides absolute configuration data .

What biological activities are plausible based on structural analogs?

Basic Research Question
Analogous compounds exhibit:

  • Antimicrobial activity : 1,3,4-oxadiazole derivatives inhibit bacterial enzymes like DNA gyrase (MIC: 2–8 µg/mL against S. aureus) .
  • Enzyme inhibition : Sulfonamide moieties target carbonic anhydrase isoforms (IC50_{50}: 0.5–5 µM) .

Advanced Research Question How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced potency?

  • Methodology : Synthesize derivatives with varied substituents (e.g., replacing isopropyl with cyclopropyl) and test against enzyme panels. Use molecular docking (AutoDock Vina) to predict binding affinities .

How should researchers address contradictions in bioactivity data across studies?

Basic Research Question
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Purity issues : Validate compound purity via HPLC before bioassays .

Advanced Research Question Can metabolomics or proteomics identify off-target effects explaining inconsistent results?

  • Methodology : Perform LC-MS/MS-based metabolomic profiling of treated bacterial cells to detect unintended pathway modulation .

What computational tools predict physicochemical properties relevant to drug-likeness?

Basic Research Question
Use SwissADME or Molinspiration to calculate:

  • LogP : Predicted ~2.5 (optimal for membrane permeability) .
  • Topological polar surface area (TPSA) : ~90 Ų (suggests moderate blood-brain barrier penetration) .

Advanced Research Question How can molecular dynamics simulations assess stability in biological matrices (e.g., plasma)?

  • Methodology : Run 100-ns simulations in GROMACS with CHARMM force fields to evaluate aggregation or degradation tendencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.